Methylmercury benzoate
Description
Methylmercury benzoate (CAS No. 3626-13-9) is an organomercury compound with the molecular formula C₈H₈HgO₂. It is classified as a fungicide and pesticide, primarily used in agricultural and industrial applications . Structurally, it consists of a methylmercury cation (CH₃Hg⁺) bonded to a benzoate anion (C₆H₅COO⁻), which confers both lipophilic and reactive properties. Regulatory frameworks, such as the Toyota Manufacturing Standard (2020), explicitly ban its use due to its high toxicity and environmental persistence . The compound’s neurotoxic effects are linked to its ability to accumulate in biological tissues and induce oxidative stress, as demonstrated in studies on methylmercury exposure in rat brains .
Properties
CAS No. |
3626-13-9 |
|---|---|
Molecular Formula |
C8H8HgO2 |
Molecular Weight |
336.74 g/mol |
IUPAC Name |
benzoyloxy(methyl)mercury |
InChI |
InChI=1S/C7H6O2.CH3.Hg/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);1H3;/q;;+1/p-1 |
InChI Key |
WKDZZKIPDBZSRW-UHFFFAOYSA-M |
SMILES |
C[Hg]OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
C[Hg]OC(=O)C1=CC=CC=C1 |
Other CAS No. |
3626-13-9 |
Origin of Product |
United States |
Chemical Reactions Analysis
Ligand Exchange Reactions with Thiols and Selenols
Methylmercury benzoate undergoes transmetalation with sulfur- and selenium-containing biomolecules, a critical pathway in its toxicological activity:
-
Thiol Binding : The mercury center reacts with cysteine residues in proteins or glutathione (GSH), forming stable methylmercury-thiol complexes (e.g., GS-HgCH₃) . This disrupts redox homeostasis and enzyme function.
-
Selenol Binding : Computational studies show methylmercury binding to selenocysteine (Sec) in enzymes like thioredoxin reductase increases the activation energy for peroxide reduction by 2–3 kcal/mol compared to free Sec. This impedes antioxidant defenses .
Table 1: Activation Energies for Peroxide Reduction
| System | Activation Energy (kcal/mol) |
|---|---|
| Free Sec | 6.77 |
| MeHg-Sec Complex | 3.65 |
| Free Cys | 10.27 |
| MeHg-Cys Complex | 7.33 |
Data sourced from density functional theory (DFT) calculations .
Hydrolysis of the Benzoate Ester
The ester group in this compound is susceptible to hydrolysis, though the mercury center may modulate reaction kinetics:
-
Acidic Conditions : Protonation of the ester carbonyl facilitates nucleophilic attack by water, yielding benzoic acid and methylmercury hydroxide.
-
Basic Conditions : Saponification produces sodium benzoate and methylmercury oxide.
-
Enzymatic Hydrolysis : Esterases may catalyze hydrolysis in biological systems, though evidence specific to this compound is limited .
Table 2: Hydrolysis Products Under Different Conditions
| Condition | Major Products | Byproducts |
|---|---|---|
| Acidic (pH 3) | Benzoic acid + MeHgOH | H₃O⁺ |
| Basic (pH 10) | Sodium benzoate + MeHgO | NaOH |
Inferred from methyl benzoate reactivity and mercury chemistry .
Redox Interactions
This compound may participate in redox cycles, though direct studies are sparse:
-
Peroxide Reduction : When bound to Sec or Cys residues, the mercury center alters the chalcogen’s electronic environment, promoting oxidation to selenoxide or sulfoxide. This modifies enzyme active sites and reduces catalytic efficiency .
-
Oxidative Stress : Reaction with glutathione depletes cellular thiol pools, exacerbating oxidative damage .
Thermal Decomposition
While not explicitly studied for this compound, organomercury compounds generally decompose at elevated temperatures:
-
Pathway : Likely cleavage of Hg-C bonds, releasing volatile mercury species (e.g., elemental Hg or dimethylmercury) and benzoic acid derivatives.
-
Hazard : Decomposition products, including neurotoxic mercury vapors, pose significant health risks .
Biological Implications
The compound’s reactivity underpins its neurotoxicity:
Comparison with Similar Compounds
Comparison with Similar Organomercury Compounds
Organomercury compounds share a mercury atom covalently bonded to organic groups but differ in toxicity, stability, and applications. Below is a detailed comparison:
Structural and Chemical Properties
| Compound Name | CAS No. | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| Methylmercury benzoate | 3626-13-9 | C₈H₈HgO₂ | Methylmercury + benzoate ester |
| Methylmercury acetate | 108-07-6 | C₃H₆HgO₂ | Methylmercury + acetate ester |
| Phenylmercury benzoate | 94-43-9 | C₁₃H₁₂HgO₂ | Phenylmercury + benzoate ester |
| Methylmercury 8-quinolinolate | 86-85-1 | C₁₀H₉HgNO | Methylmercury + 8-hydroxyquinoline ligand |
- This compound and methylmercury acetate differ in their ester groups, impacting solubility and volatility.
- Phenylmercury benzoate substitutes the methyl group with a phenyl ring, reducing acute toxicity but increasing environmental persistence due to aromatic stability .
Research Findings and Key Data
- Environmental Impact : Methylmercury compounds, including the benzoate derivative, contribute to long-term contamination in aquatic systems. Sediment cores from Lake Melville revealed methylmercury accumulation linked to hydroelectric projects, highlighting its environmental mobility .
- Synthetic Pathways: this compound can be synthesized via mercury(II) acetate reactions with benzoic acid derivatives, analogous to methods used for other organomercury compounds .
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